molecular formula C21H18N4O3 B2823753 3-cyclopropyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 2194905-30-9

3-cyclopropyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2823753
CAS RN: 2194905-30-9
M. Wt: 374.4
InChI Key: AWCMPKKKXAXSPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cyclopropyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H18N4O3 and its molecular weight is 374.4. The purity is usually 95%.
BenchChem offers high-quality 3-cyclopropyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-cyclopropyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • Antimicrobial and Antiprotozoal Applications : A study on novel oxadiazolyl pyrrolo triazole diones highlighted their design, synthesis, and in vitro evaluation against protozoal infections, indicating their potential as anti-protozoal agents (Dürüst, Karakuş, Kaiser, & Taşdemir, 2012). Additionally, compounds synthesized from 2-aminobenzonitriles and carbon dioxide, using ionic liquids, showcased an efficient transformation of CO2 into quinazoline-2,4(1H,3H)-diones, revealing their potential for creating valuable chemicals from greenhouse gases (Lu et al., 2014).

  • Antitumor and Cytotoxic Applications : Research on tryptanthrin spiro analogues and novel quinazolinone derivatives demonstrated significant in vitro antitumor activity, pointing towards their potential in developing new anticancer therapies (Filatov et al., 2018); (Poorirani et al., 2018).

  • Synthesis Techniques : Studies have focused on the synthesis of quinazolinone derivatives through green chemistry approaches, using carbon dioxide and ionic liquids as recyclable catalysts, which not only contribute to the development of eco-friendly synthetic routes but also offer novel methods for the preparation of pharmaceutically relevant compounds (Patil et al., 2009).

properties

IUPAC Name

3-cyclopropyl-1-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3/c1-13-5-4-6-14(11-13)19-22-18(28-23-19)12-24-17-8-3-2-7-16(17)20(26)25(21(24)27)15-9-10-15/h2-8,11,15H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWCMPKKKXAXSPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclopropyl-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

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